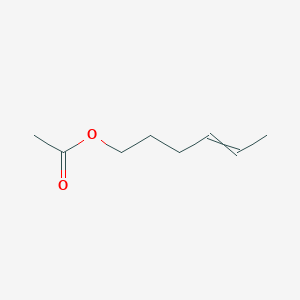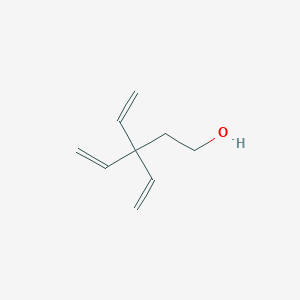
3,3-Diethenyl-4-penten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethenyl-4-penten-1-ol is an organic compound characterized by its unique structure, which includes two ethenyl groups attached to the third carbon of a penten-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethenyl-4-penten-1-ol typically involves the olefination of aldehydes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale olefination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethenyl-4-penten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The double bonds can be hydrogenated to form saturated alcohols using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature and pressure.
Substitution: Thionyl chloride in pyridine at low temperatures.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
3,3-Diethenyl-4-penten-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Diethenyl-4-penten-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological effects.
Comparison with Similar Compounds
3-Methyl-4-penten-1-ol: Similar in structure but with a methyl group instead of ethenyl groups.
3-Pentyn-1-ol: Contains a triple bond instead of double bonds.
1-Pentyn-3-ol, 3,4-dimethyl-: Features additional methyl groups and a triple bond.
Uniqueness: 3,3-Diethenyl-4-penten-1-ol is unique due to its dual ethenyl groups, which confer distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,3-bis(ethenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-9(5-2,6-3)7-8-10/h4-6,10H,1-3,7-8H2 |
InChI Key |
ZHGQMTYAZWEIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCO)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)


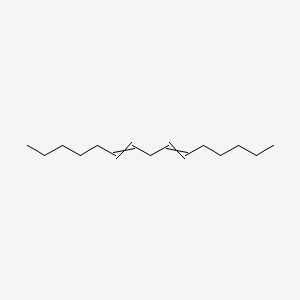
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)

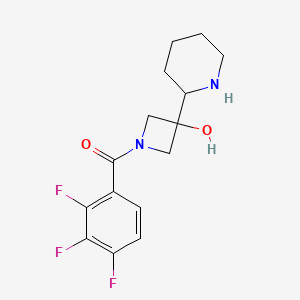

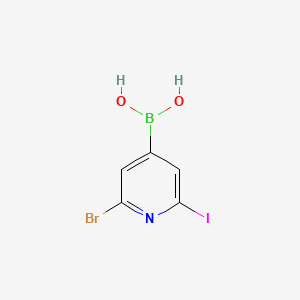
![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
